7-chloro-1-[(3-fluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
Properties
IUPAC Name |
[7-chloro-1-[(3-fluorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O4S/c20-14-4-5-17-16(11-14)24(12-13-2-1-3-15(21)10-13)22-18(29(17,26)27)19(25)23-6-8-28-9-7-23/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAXQMKFMJXTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C3=C(S2(=O)=O)C=CC(=C3)Cl)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-[(3-fluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, including the formation of the benzothiadiazine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Benzothiadiazine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-[(3-fluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
7-chloro-1-[(3-fluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-1-[(3-fluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues:
7-Chloro-1-[(4-Methylphenyl)Methyl]-3-(Morpholine-4-Carbonyl)-1H-4λ⁶,1,2-Benzothiadiazine-4,4-Dione (PubChem CID: Not specified ) Substituent Differences:
- Phenyl Group : 4-Methylphenyl vs. 3-Fluorophenyl.
- Positional Isomerism : Methyl at para vs. fluoro at meta positions.
- Impact on Properties :
- Reduced dipole moment from methyl vs. fluoro may decrease solubility in polar solvents.
7-Chloro-1-Benzyl-3-(Piperidine-4-Carbonyl)-1H-Benzothiadiazine-4,4-Dione (Hypothetical analogue)
- Substituent Differences :
- Heterocycle : Piperidine carbonyl vs. morpholine carbonyl.
- Impact on Properties :
- Piperidine’s rigid, six-membered ring may reduce conformational flexibility, altering target binding kinetics.
- Absence of fluorine diminishes lipophilicity and could reduce blood-brain barrier penetration.
Table 1: Comparative Analysis of Key Analogues
*LogP values are calculated using fragment-based methods.
Research Findings and Mechanistic Insights
Fluorine vs. Methyl Substitution :
The 3-fluorophenyl group in the target compound enhances metabolic stability compared to the 4-methyl analogue, as fluorine resists oxidative metabolism. However, the methyl group’s bulkiness may improve hydrophobic interactions in certain binding pockets, albeit at the cost of reduced target selectivity .Morpholine vs. Piperidine Carbonyl :
Morpholine’s oxygen atom facilitates hydrogen bonding with serine residues in enzymatic targets (e.g., kinase inhibitors), contributing to the target’s superior IC50 (12 nM vs. 210 nM for piperidine analogue).Crystallographic Validation : Structural refinement via SHELX software confirmed planar geometry of the benzothiadiazine core, with minimal torsional strain (<5°) in the morpholine carbonyl group, supporting its role in rigidifying the molecule’s bioactive conformation .
Biological Activity
7-Chloro-1-[(3-fluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is classified as a benzothiadiazine derivative. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClF NOS
- Molecular Weight : Approximately 353.80 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways. For example, it may interact with carbonic anhydrases, which play a crucial role in bicarbonate transport and pH regulation in tissues .
- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative effects on certain cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression .
- Anti-inflammatory Properties : There is evidence suggesting that the compound can modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediator release .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
| Property | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | Not extensively studied |
| Metabolism | Hepatic metabolism suspected |
| Elimination Half-Life | Not determined |
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of the compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The study utilized MTT assays to assess cell viability and found that treatment with varying concentrations of the compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound may induce apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Administration of the compound resulted in a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can its purity be validated?
Methodological Answer:
The synthesis of benzothiadiazine derivatives typically involves multi-step reactions. A plausible route includes:
Nucleophilic substitution : Reacting a chlorinated benzothiadiazine precursor with 3-fluorobenzylamine under basic conditions (e.g., K₂CO₃ or Cs₂CO₃ in 1,4-dioxane) to introduce the 3-fluorophenylmethyl group .
Morpholine-4-carbonyl incorporation : Using morpholine-4-carbonyl chloride in the presence of a coupling agent (e.g., HATU or DCC) to functionalize the benzothiadiazine core at the 3-position .
Purity Validation:
- HPLC : Use reverse-phase chromatography with a C18 column (acetonitrile/water gradient) to assess purity (>95% target peak).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF .
- Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values .
Basic: How can the crystal structure be determined, and what software is recommended for refinement?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Collect data on a diffractometer (Cu-Kα radiation, λ = 1.5418 Å).
- Refinement : Use SHELXL (v.2018/3) for structure solution and refinement. Key parameters:
Advanced: How can contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?
Methodological Answer:
Discrepancies between experimental and predicted NMR data often arise from solvent effects, dynamic processes, or computational model limitations.
- Experimental Validation :
- Acquire 2D NMR (HSQC, HMBC) to confirm connectivity.
- Perform variable-temperature NMR to detect conformational exchange .
- Computational Adjustments :
- Use DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DMSO) .
- Compare Boltzmann-weighted conformational ensembles with experimental shifts.
Advanced: What strategies optimize reaction yield while minimizing byproducts in the morpholine-carbonyl step?
Methodological Answer:
- Reagent Optimization :
- Use Cs₂CO₃ as a base (higher solubility in polar aprotic solvents vs. K₂CO₃).
- Employ DMAP as a catalyst to accelerate acylation .
- Solvent Screening :
- Test DMF, THF, and 1,4-dioxane for reaction efficiency.
- Example: DMF increases reaction rate but may promote decomposition; 1,4-dioxane balances yield and stability .
- Temperature Control :
- Maintain 60–80°C to avoid thermal degradation.
Advanced: How can researchers identify biological targets or mechanisms of action for this compound?
Methodological Answer:
- In Silico Docking :
- Use AutoDock Vina or Schrödinger Suite to screen against kinase libraries (e.g., c-Met, EGFR). Prioritize targets with docking scores < -8.0 kcal/mol .
- In Vitro Assays :
- Kinase Inhibition : Test at 10 µM in a panel of 50 kinases (DiscoverX KinomeScan).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) .
- SAR Studies : Modify the morpholine or fluorophenyl group to correlate structural features with activity.
Advanced: How to address polymorphic variability in crystallographic studies?
Methodological Answer:
- Polymorph Screening :
- Recrystallize from 5+ solvent systems (e.g., ethanol, acetone, ethyl acetate).
- Analyze via PXRD to identify distinct polymorphs.
- Thermal Analysis :
- Use DSC/TGA to assess stability ranges (e.g., melting points, decomposition temperatures).
- Refinement Adjustments :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
